molecular formula C7H10F2O3 B8505903 5,5-difluoro-2-methyloxane-2-carboxylic acid

5,5-difluoro-2-methyloxane-2-carboxylic acid

Cat. No.: B8505903
M. Wt: 180.15 g/mol
InChI Key: GLLJNTVQOJMNQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-difluoro-2-methyloxane-2-carboxylic acid: is a chemical compound characterized by its unique structure, which includes a tetrahydropyran ring substituted with two fluorine atoms and a carboxylic acid group. This compound is a white crystalline solid and is known for its chiral nature, possessing a chiral center at the 2-position of the tetrahydropyran ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-difluoro-2-methyloxane-2-carboxylic acid typically involves the fluorination of a suitable precursor, followed by cyclization and functional group transformations. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or ketones, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, 5,5-difluoro-2-methyloxane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. Its fluorinated structure may impart desirable properties such as increased metabolic stability and bioavailability .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5,5-difluoro-2-methyloxane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and dipole interactions, which can influence the binding affinity and selectivity towards target molecules. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s activity .

Comparison with Similar Compounds

  • 5,5-difluoro-2-methyloxane-2-carboxylic acid
  • 5,5-difluoro-2-methyl-1,3-dioxane-2-carboxylic acid
  • 5,5-difluoro-2-methyl-1,4-dioxane-2-carboxylic acid

Comparison: Compared to these similar compounds, this compound is unique due to its specific ring structure and the position of the fluorine atoms. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H10F2O3

Molecular Weight

180.15 g/mol

IUPAC Name

5,5-difluoro-2-methyloxane-2-carboxylic acid

InChI

InChI=1S/C7H10F2O3/c1-6(5(10)11)2-3-7(8,9)4-12-6/h2-4H2,1H3,(H,10,11)

InChI Key

GLLJNTVQOJMNQA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CO1)(F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of benzyl 5,5-difluoro-2-methyltetrahydro-2H-pyran-2-carboxylate (0.22 g, 0.814 mmol) in MeOH (5 mL) was added 10% Pd/C (0.12 g). The reaction mixture was stirred under H2 for 1 h. The reaction was filtered and concentrated to dryness to yield 5,5-difluoro-2-methyltetrahydro-2H-pyran-2-carboxylic acid (100 mg). 1H NMR (400 MHz, CDCl3) δ ppm 3.79-3.91 (2H, m), 2.29-2.42 (1H, m), 2.12-2.26 (1H, m), 1.85-2.08 (2H, m), 1.54 (3H, s).
Name
benzyl 5,5-difluoro-2-methyltetrahydro-2H-pyran-2-carboxylate
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.12 g
Type
catalyst
Reaction Step Two

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